molecular formula C10H8F3NO B8288949 2-(2-(Trifluoromethyl)phenyl)-3-hydroxypropanenitrile

2-(2-(Trifluoromethyl)phenyl)-3-hydroxypropanenitrile

Cat. No. B8288949
M. Wt: 215.17 g/mol
InChI Key: HUTJSBJZGNKMAU-UHFFFAOYSA-N
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Patent
US07622504B2

Procedure details

This ester was prepared using the procedure described in Example 5, except 2-(2-(trifluoromethyl)phenyl)-3-hydroxypropanenitrile was used in place of 2-(2-chloro-5-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile. The preparation of 2-(2-(trifluoromethyl)phenyl)-3-hydroxypropanenitrile is described in Example 9. The recovered ester product was a colorless oil (95% yield), Rf 0.35 (silica gel, ethyl acetate:hexane=1:4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]([CH2:12][OH:13])[C:10]#[N:11].[C:16](OCC)(=[O:18])[CH3:17]>CCCCCC>[C:16]([O:13][CH2:12][CH:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:2]([F:14])([F:15])[F:1])[C:10]#[N:11])(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C(C#N)CO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C(C#N)CO)(F)F
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C#N)C1=C(C=CC=C1)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.